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Compound of Interest

Compound Name: Falintolol

Cat. No.: B1232430 Get Quote

Fentanyl: A Technical Overview
Fentanyl is a potent synthetic opioid of the piperidine family, first synthesized in 1959 by Dr.

Paul Janssen of Janssen Pharmaceutica in Belgium[3]. It is estimated to be 100 times more

potent than morphine and 30 to 50 times more potent than heroin[4]. Its primary clinical

applications are in pain management for cancer patients, postoperative pain, and as a sedative

for intubated patients[4]. Fentanyl is available under various brand names, including

Sublimaze, Duragesic, and Actiq.

Discovery and Development
Fentanyl was developed through the screening of chemicals similar to pethidine for opioid

activity. Its synthesis marked a significant advancement in opioid pharmacology. In 1968,

fentanyl citrate, a salt form, was introduced into medical practice as a general anesthetic under

the brand name Sublimaze. The development of fentanyl spurred the creation of a range of

analogues, including Sufentanil, Alfentanil, and Remifentanil. In the mid-1990s, the Duragesic

transdermal patch was introduced for the management of chronic pain, providing slow release

of the drug over 48 to 72 hours.

Synthesis of Fentanyl
The synthesis of Fentanyl can be achieved through several methods, with the Janssen and

Siegfried routes being foundational. More recent optimizations have led to more efficient, high-

yield processes.
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The original synthesis patented by Paul Janssen involves a multi-step process starting from N-

benzyl-4-piperidone.

Experimental Protocol: The Janssen method begins with the reaction of 1-benzyl-4-piperidone

with aniline to form a Schiff base. This intermediate is then reduced, and the resulting 1-benzyl-

4-anilinopiperidine is acylated. The final step involves debenzylation to yield norfentanyl, which

is then alkylated with a phenethyl halide to produce Fentanyl.
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Janssen Synthesis Workflow
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The Siegfried method provides an alternative route, starting with the synthesis of N-phenethyl-

4-piperidone (NPP).

Experimental Protocol: This method involves the initial synthesis of N-phenethyl-4-piperidone

(NPP). NPP is then subjected to reductive amination with aniline to yield 4-anilino-N-

phenethylpiperidine (4-ANPP). The final step is the acylation of 4-ANPP with an acyl chloride to

produce Fentanyl. The precursors NPP and 4-ANPP were placed under international control in

2017.
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Siegfried Synthesis Workflow

A more recent, optimized synthesis route has been developed to produce Fentanyl and its

analogs in high yields.

Experimental Protocol: This three-step synthesis begins with the alkylation of commercially

available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence

of cesium carbonate to furnish the alkylated piperidone. This is followed by reductive amination
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with aniline mediated by sodium triacetoxyborohydride in the presence of acetic acid to yield

the 4-piperidineamine precursor. The final step involves acylation of the piperidineamine with

propionyl chloride in the presence of Hunig's base to provide Fentanyl.

Step Reaction Reagents Yield

1 Alkylation

4-piperidone

monohydrate

hydrochloride, 2-

(bromoethyl)benzene,

cesium carbonate

88%

2 Reductive Amination

Aniline, sodium

triacetoxyborohydride,

acetic acid

91%

3 Acylation
Propionyl chloride,

Hunig's base
95%

Mechanism of Action
Fentanyl exerts its pharmacological effects primarily through its interaction with the central

nervous system.

Signaling Pathway: Fentanyl is a potent agonist of the μ-opioid receptor (MOR), which is a G-

protein coupled receptor (GPCR). It has a lower affinity for the delta and kappa opioid

receptors. Upon binding to the MOR, Fentanyl initiates a conformational change in the

receptor, leading to the activation of intracellular G-proteins. This activation leads to the

inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP

(cAMP). The decrease in cAMP levels leads to the closing of voltage-gated calcium channels

and the opening of inwardly rectifying potassium channels. This results in hyperpolarization of

the neuron and a reduction in neuronal excitability, thereby inhibiting the release of pain-

transmitting neurotransmitters such as substance P and glutamate. Fentanyl's interaction with

MORs in the brain's reward centers also leads to an increased release of dopamine, which

contributes to its euphoric and addictive properties.
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Fentanyl's Mechanism of Action
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Quantitative Data
Fentanyl's high potency is a key characteristic, supported by various quantitative measures.

Parameter Value Notes

Potency vs. Morphine ~100 times more potent

Potency vs. Heroin 30-50 times more potent

Receptor Binding Affinity (Ki) 1.35 nM
At recombinant human μ-

opioid receptors.

Bioavailability (Transdermal) 90-92%

Bioavailability (Intranasal) 89%

Bioavailability (Buccal) 51% (tablets), 71% (film)

Bioavailability (Sublingual) 54% (tablets), 76% (spray)

Protein Binding 80-85%

Metabolism
Primarily by CYP3A4 in the

liver

Elimination Half-life (IV) 16 hours (T1/2 ɣ)

Onset of Action (IV) 5 minutes

Duration of Action (IV) 30-60 minutes

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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